1,2,4-Dithiazolidine-3,5-dione

Vue d'ensemble

Description

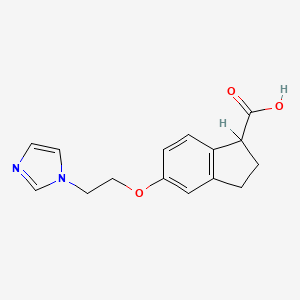

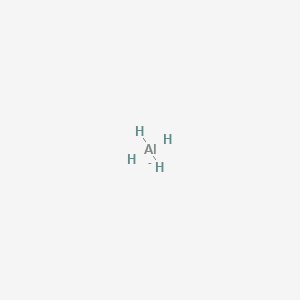

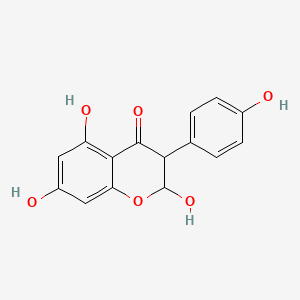

1,2,4-Dithiazolidine-3,5-dione is a heterocyclic compound with the molecular formula C2HNO2S2 . It has an average mass of 135.165 Da and a monoisotopic mass of 134.944870 Da .

Synthesis Analysis

Methods have been developed for the N-alkylation of 1,2,4-dithiazolidine-3,5-dione and the subsequent conversion of the N-alkylated derivatives into isocyanates . An efficient synthesis of 1,2,4-dithiazolidine-3,5-diones from chlorocarbonylsulfenyl chloride plus O-dimethylaminoethyl-N-alkyl or aryl thiocarbamates has also been reported .Molecular Structure Analysis

The molecular structure of 1,2,4-Dithiazolidine-3,5-dione has been analyzed using X-ray crystallography .Chemical Reactions Analysis

1,2,4-Dithiazolidine-3,5-dione can be used as a nitrogen nucleophile in a modified Mitsunobu procedure to give N-alkylated products, which can be converted via isocyanates, into amine derivatives, under very mild conditions . It is also useful as a masked isocyanate and (inversely) as a sulfurization reagent for trivalent phosphorus .Physical And Chemical Properties Analysis

1,2,4-Dithiazolidine-3,5-dione has a density of 1.8±0.1 g/cm3, a molar refractivity of 29.2±0.3 cm3, and a polar surface area of 97 Å2 . It also has a polarizability of 11.6±0.5 10-24 cm3, a surface tension of 72.5±3.0 dyne/cm, and a molar volume of 76.7±3.0 cm3 .Applications De Recherche Scientifique

Amino Protecting Group in Peptide Synthesis

It serves as a readily removable amino protecting group for building blocks used in syntheses of peptides, glycopeptides, and peptide nucleic acids (PNAs) (Barany et al., 2005).

Synthesis of Isocyanates

Methods have been developed for the N-alkylation of 1,2,4-dithiazolidine-3,5-dione and the subsequent conversion of the N-alkylated derivatives into isocyanates, a key component in various chemical syntheses (Wood et al., 2003).

Sulfurization Reagent

It acts as an effective sulfurizing reagent for the preparation of phosphorothioate-containing oligodeoxyribonucleotides and oligoribonucleotides, which are important in genetic research and therapy (Xu et al., 1996).

Polyurethane Synthesis

It is utilized in the synthesis of linear polyurethanes, where it acts as a masked isocyanate monomer. This application is significant in the field of polymer chemistry and material sciences (Blencowe et al., 2006).

Synthesis of Sulfonyl Ureas

It is used in the synthesis of sulfonyl ureas from sulfonamides, which have potential pharmaceutical applications (Gessner & Chibale, 2009).

Polymerization Agent

It's employed in the polymerization of novel polyureas under microwave irradiation, demonstrating its utility in advanced polymer synthesis techniques (Mallakpour & Rafiee, 2004).

Antineoplastic Activities

Some derivatives of 1,2,4-triazolidine-3,5-dione exhibit potent cytotoxic and antineoplastic activities in murine and human cancer cell lines, highlighting its potential in cancer research (Hall et al., 1992).

Hypolipidemic Activity

Certain 1,2,4-triazolidine-3,5-dione derivatives have shown hypolipidemic activity in rodents, indicating its potential use in treating lipid disorders (Simlot et al., 1994).

Synthesis of Reactive Telechelics

It is attached to the ends of poly(ethylene oxides) for the synthesis of reactive telechelics, which are important in creating two-component polymer networks (Weber & Stadler, 1988).

Orientations Futures

Propriétés

IUPAC Name |

1,2,4-dithiazolidine-3,5-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2HNO2S2/c4-1-3-2(5)7-6-1/h(H,3,4,5) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BPVALDZRWMHTCJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(=O)NC(=O)SS1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2HNO2S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50330228 | |

| Record name | 1,2,4-Dithiazolidine-3,5-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50330228 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

135.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1,2,4-Dithiazolidine-3,5-dione | |

CAS RN |

35371-97-2 | |

| Record name | 1,2,4-Dithiazolidine-3,5-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50330228 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![7-[2-[(3S)-3,7-dihydroxyoct-1-enyl]-5-oxocyclopenten-1-yl]hept-5-enoic acid](/img/structure/B1200938.png)

carbamoyl}hexopyranuronic acid](/img/structure/B1200948.png)